1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one
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Overview
Description
The compound 1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one (referred to as TPO) is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicine. TPO is a derivative of the oxadiazole family, which has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
The mechanism of action of TPO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. TPO has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that TPO has a range of biochemical and physiological effects. TPO has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and contribute to the development of cancer and other diseases. TPO has also been shown to modulate the activity of certain signaling pathways that are involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using TPO in lab experiments is its potential as an anticancer agent. TPO has been shown to have antitumor activity against various types of cancer cells, making it a promising candidate for further study. However, one limitation of using TPO in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on TPO. One area of interest is the development of more efficient synthesis methods for TPO, which may improve its potential as a therapeutic agent. Another area of interest is the investigation of TPO's potential as a treatment for other diseases, such as inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of TPO and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of TPO involves a multi-step process that includes the reaction of 3-aminothiophene with 3-nitrobenzoic acid to form 3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)benzoic acid. This intermediate is then reacted with 3-nitrophenylhydrazine to produce TPO.
Scientific Research Applications
TPO has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that TPO has antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. TPO has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16-17-6-2-7-20(16)13-4-1-3-11(9-13)15-18-14(19-22-15)12-5-8-23-10-12/h1,3-5,8-10H,2,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRQGJHHXLHQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC(=C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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